molecular formula C23H28ClN3O3 B5752564 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide

Katalognummer B5752564
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: XJZXTJUGWLHMPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide, commonly known as CEP-1347, is a small molecule that has been studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease (PD). CEP-1347 is a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation.

Wirkmechanismus

CEP-1347 selectively inhibits the JNK signaling pathway, which is involved in the regulation of cell death and inflammation. In N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide, JNK activation has been implicated in the degeneration of dopaminergic neurons, which are responsible for producing dopamine, a neurotransmitter that plays a key role in motor function.
Biochemical and Physiological Effects:
CEP-1347 has been shown to reduce JNK activation and protect dopaminergic neurons from cell death in animal models of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide. In addition, CEP-1347 has been shown to improve motor function in these animals. In clinical trials, CEP-1347 has been shown to be safe and well-tolerated, although its efficacy in improving motor function in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide patients has been inconsistent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CEP-1347 in lab experiments is its selectivity for the JNK signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of using CEP-1347 is its potential off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several areas of future research that could be explored with CEP-1347. One potential direction is to investigate the effects of CEP-1347 in other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease. Another direction is to explore the potential of combining CEP-1347 with other drugs or therapies to enhance its efficacy in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide. Finally, further studies are needed to elucidate the precise mechanisms by which CEP-1347 exerts its neuroprotective effects, which could lead to the development of more targeted therapies for N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide and other neurodegenerative diseases.

Synthesemethoden

CEP-1347 can be synthesized through a multi-step process starting with 3-chloro-4-nitroaniline and 3-ethoxybenzoyl chloride. The intermediate product is then reacted with isobutyryl chloride and piperazine to yield the final product.

Wissenschaftliche Forschungsanwendungen

CEP-1347 has been extensively studied for its potential therapeutic applications in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide and other neurodegenerative diseases. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from cell death and improve motor function in animal models of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide. Clinical trials have also been conducted to evaluate the safety and efficacy of CEP-1347 in N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide patients, although the results have been mixed.

Eigenschaften

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-4-30-19-7-5-6-17(14-19)22(28)25-18-8-9-21(20(24)15-18)26-10-12-27(13-11-26)23(29)16(2)3/h5-9,14-16H,4,10-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZXTJUGWLHMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.